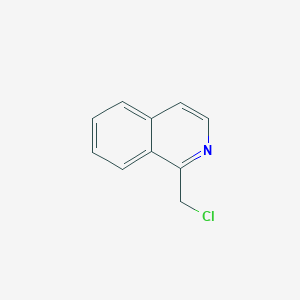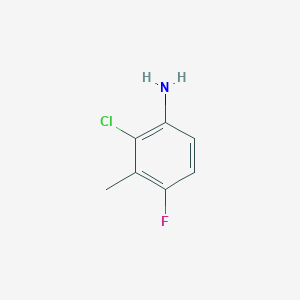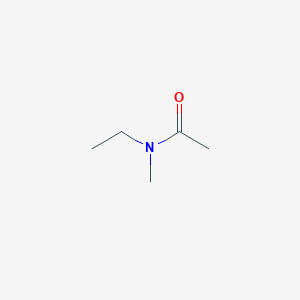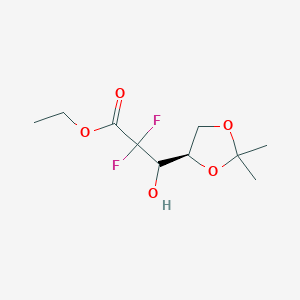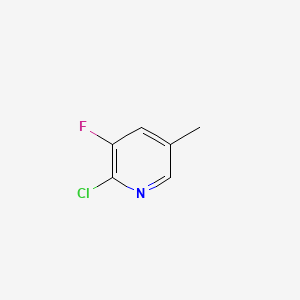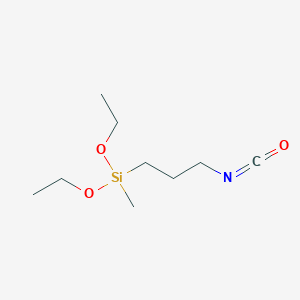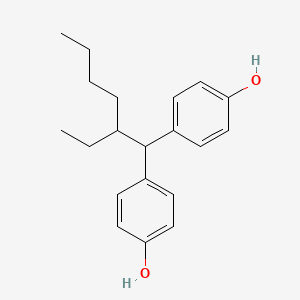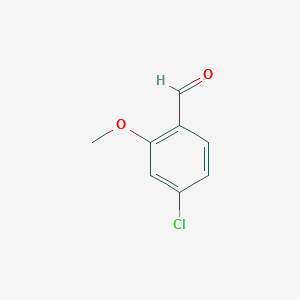
2-Chloro-3-nitrobenzaldehyde
Vue d'ensemble
Description
2-Chloro-3-nitrobenzaldehyde is a chemical compound with the molecular formula C7H4ClNO3 . It has an average mass of 185.565 Da and a monoisotopic mass of 184.987976 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a chlorine atom and a nitro group attached at the 2nd and 3rd positions respectively, and a formyl group at the 1st position .Physical And Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 185.57 . The compound should be stored under inert gas (nitrogen or Argon) at 2-8°C .Applications De Recherche Scientifique
Photochemical Actinometer
2-Nitrobenzaldehyde, closely related to 2-Chloro-3-nitrobenzaldehyde, is identified as a photochemically sensitive and thermally robust actinometer. It has been used in various solution and ice experiments to measure light absorbance and photochemical properties. The studies conducted in laboratory and field settings highlight its molar absorptivities and quantum efficiencies, both in solution and on water ice. These properties suggest its potential application in environmental and photochemical research (Galbavy, Ram, & Anastasio, 2010).
Synthesis of m-Hydroxybenzaldehydes
The chemical reactivity of this compound has been explored through its conversion into m-hydroxybenzaldehydes using various oxidizing agents. This process retains all substituents of the original compound, indicating its utility in organic synthesis and the creation of specific chemical structures (Forbes, Gregory, & Warrell, 1968).
Spectroscopy and Molecular Analysis
A detailed study of the spectral properties of 4-chloro-3-nitrobenzaldehyde, which is structurally similar to this compound, has been conducted using FT-IR and FT-Raman spectroscopy. This research provides insights into the molecule's stability, charge delocalization, and chemical activity, which are critical in understanding its behavior in various chemical contexts (Karunakaran & Balachandran, 2012).
Safety and Hazards
Mécanisme D'action
Target of Action
As an aldehyde, it can potentially react with various biological nucleophiles, including amines and hydrazines .
Mode of Action
2-Chloro-3-nitrobenzaldehyde, being an aldehyde, can undergo reactions to form oximes and hydrazones . In these reactions, the nitrogen acts as a nucleophile, reacting with the partially positive carbon of the carbonyl group in the aldehyde . The reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The formation of oximes and hydrazones can potentially interfere with various biochemical processes, particularly those involving aldehydes and ketones .
Pharmacokinetics
Its chemical properties, such as its molecular weight of 18556 , may influence its bioavailability.
Result of Action
The formation of oximes and hydrazones can potentially alter the function of proteins and other biomolecules that interact with aldehydes and ketones .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its stability may be affected by temperature, as it is recommended to be stored under inert gas (nitrogen or Argon) at 2-8°C
Analyse Biochimique
Biochemical Properties
2-Chloro-3-nitrobenzaldehyde plays a crucial role in biochemical reactions, particularly in the synthesis of other chemical compounds. It interacts with various enzymes, proteins, and biomolecules. For instance, it can act as an intermediate in the synthesis of nitrophenyl-porphyrins, which have been shown to exhibit anti-inflammatory and antinociceptive properties . The interactions of this compound with these biomolecules are essential for its role in biochemical pathways.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that nitrophenyl-porphyrins derived from this compound can modulate the production of cytokines in macrophages, thereby reducing inflammation . This indicates that this compound can impact immune cell function and inflammatory responses.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, nitrophenyl-porphyrins synthesized from this compound have been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6 . These interactions are crucial for the compound’s biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have indicated that nitrophenyl-porphyrins derived from this compound maintain their anti-inflammatory properties over time, suggesting that the compound is relatively stable under laboratory conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as anti-inflammatory and antinociceptive activities. At higher doses, it may cause toxic or adverse effects. For instance, nitrophenyl-porphyrins derived from this compound have been shown to reduce inflammation and pain without visible toxicity at certain dosages . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other chemical compounds. For example, the compound can undergo nitration and reduction reactions to form nitrophenyl-porphyrins, which are active in biochemical pathways . These metabolic transformations are critical for the compound’s biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical effects. The compound can be transported by specific binding proteins and transporters, which facilitate its localization and accumulation in target tissues. Understanding the transport mechanisms of this compound is crucial for optimizing its therapeutic applications .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, nitrophenyl-porphyrins derived from this compound can localize to specific subcellular regions, influencing their biochemical activity . Understanding the subcellular distribution of the compound is important for elucidating its mechanism of action.
Propriétés
IUPAC Name |
2-chloro-3-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO3/c8-7-5(4-10)2-1-3-6(7)9(11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKIVBBWLRIFGHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60506235 | |
| Record name | 2-Chloro-3-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60506235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58755-57-0 | |
| Record name | 2-Chloro-3-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60506235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-3-nitrobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

